2-Butenedioic acid, 2-ethyl-, (2Z)-
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Overview
Description
2-Butenedioic acid, 2-ethyl-, (2Z)-, also known as (2Z)-2-ethylbut-2-enedioic acid, is an organic compound with the molecular formula C6H8O4. It is a derivative of butenedioic acid, characterized by the presence of an ethyl group attached to the second carbon atom in the butenedioic acid structure. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid, 2-ethyl-, (2Z)- can be achieved through several methods. One common approach involves the esterification of maleic acid with ethanol, followed by the isomerization of the resulting diethyl maleate to the (2Z)-isomer. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Butenedioic acid, 2-ethyl-, (2Z)- often involves the use of large-scale reactors and continuous flow processes. The esterification reaction is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or crystallization techniques to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid, 2-ethyl-, (2Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The ethyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
2-Butenedioic acid, 2-ethyl-, (2Z)- has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: It is utilized in the production of resins, coatings, and adhesives, owing to its reactive functional groups.
Mechanism of Action
The mechanism by which 2-Butenedioic acid, 2-ethyl-, (2Z)- exerts its effects involves interactions with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the double bond and carboxylic acid groups, which can participate in a range of chemical reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Maleic acid: A related compound with similar reactivity but without the ethyl group.
Fumaric acid: An isomer of maleic acid with different geometric configuration.
Diethyl maleate: An ester derivative of maleic acid used in similar applications.
Uniqueness
2-Butenedioic acid, 2-ethyl-, (2Z)- is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference can influence the compound’s behavior in chemical reactions and its applications in various fields.
Properties
Molecular Formula |
C6H8O4 |
---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
(Z)-2-ethylbut-2-enedioic acid |
InChI |
InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10)/b4-3- |
InChI Key |
SASYHUDIOGGZCN-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C(=C/C(=O)O)/C(=O)O |
Canonical SMILES |
CCC(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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